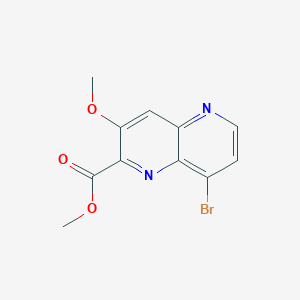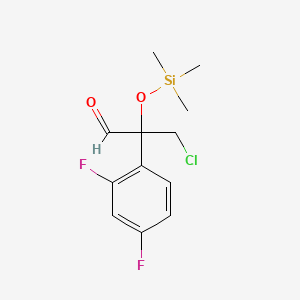
3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and chloropropionaldehyde.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as distillation or chromatography to purify the final product.
化学反応の分析
Types of Reactions
3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action for this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical pathways:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways: Involvement in metabolic or signaling pathways depending on its application.
類似化合物との比較
Similar Compounds
3-Chloro-2-(2,4-difluorophenyl)propionaldehyde: Lacks the trimethylsilanyloxy group.
2-(2,4-Difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde: Lacks the chloro group.
3-Chloro-2-(trimethylsilanyloxy)propionaldehyde: Lacks the difluorophenyl group.
Uniqueness
The unique combination of chloro, difluorophenyl, and trimethylsilanyloxy groups in 3-Chloro-2-(2,4-difluorophenyl)-2-(trimethylsilanyloxy)propionaldehyde imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
特性
分子式 |
C12H15ClF2O2Si |
|---|---|
分子量 |
292.78 g/mol |
IUPAC名 |
3-chloro-2-(2,4-difluorophenyl)-2-trimethylsilyloxypropanal |
InChI |
InChI=1S/C12H15ClF2O2Si/c1-18(2,3)17-12(7-13,8-16)10-5-4-9(14)6-11(10)15/h4-6,8H,7H2,1-3H3 |
InChIキー |
BBTSBUZHTZHDKT-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(CCl)(C=O)C1=C(C=C(C=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(8S,9S,10R,13S,14S,17S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11833998.png)
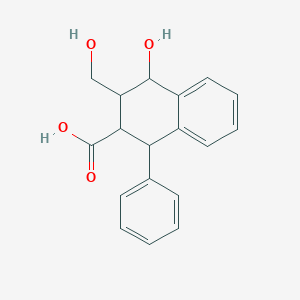

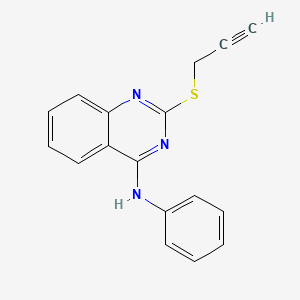
![4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline](/img/structure/B11834027.png)
![tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B11834038.png)
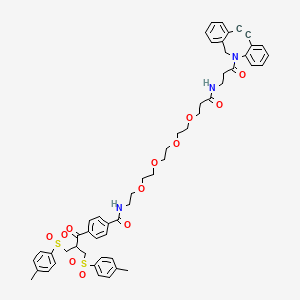
![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)
